molecular formula C14H8F6O B6384685 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol CAS No. 1261749-92-1

5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol

Cat. No.: B6384685
CAS No.: 1261749-92-1
M. Wt: 306.20 g/mol
InChI Key: FFRXYLYCBAMGLF-UHFFFAOYSA-N
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Description

5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol: is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenols .

Mechanism of Action

The mechanism of action of 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, depending on the application .

Comparison with Similar Compounds

  • 5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde
  • 3-(Trifluoromethyl)phenyl-substituted anthracene derivatives

Comparison: Compared to similar compounds, 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol is unique due to its dual trifluoromethyl groups, which confer enhanced stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials or pharmaceuticals .

Properties

IUPAC Name

3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6O/c15-13(16,17)10-3-1-2-8(4-10)9-5-11(14(18,19)20)7-12(21)6-9/h1-7,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRXYLYCBAMGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686690
Record name 3',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261749-92-1
Record name 3',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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